molecular formula C30H46O7 B1141884 Ganoderic Acid C2

Ganoderic Acid C2

Cat. No.: B1141884
M. Wt: 518.7 g/mol
InChI Key: RERVSJVGWKIGTJ-RQLZKMEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ganoderic Acid C2 (GAC), a triterpenoid isolated from Ganoderma lucidum, has been found to interact with several targets. The primary targets of GAC are STAT3 and TNF . These targets play crucial roles in immune and inflammatory response-related pathways .

Mode of Action

GAC exerts its effects by interacting with its primary targets, STAT3 and TNF. Molecular docking studies have shown that GAC binds well with these proteins . This interaction leads to changes in the immune response, particularly in the context of cyclophosphamide-induced immunosuppression .

Biochemical Pathways

GAC is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA. This is subsequently reduced to form mevalonate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate . These compounds further condense to form triterpenes, such as GAC .

Result of Action

The interaction of GAC with its targets leads to various molecular and cellular effects. It has been found to exert multiple pharmacological activities, including immunomodulatory properties . In animal experiments, GAC improved immunity as well as STAT3 and TNF gene expression in cyclophosphamide-induced immunosuppression .

Action Environment

The biosynthesis and action of GAC can be influenced by various environmental factors. These include nutritional conditions, physical means, and single chemical or biological signals . Different environmental stressors can lead to different interactions of signaling molecules, demonstrating the complexity of the signaling regulatory networks .

Properties

IUPAC Name

(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVSJVGWKIGTJ-RQLZKMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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